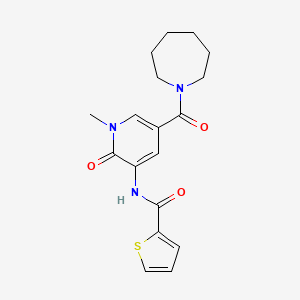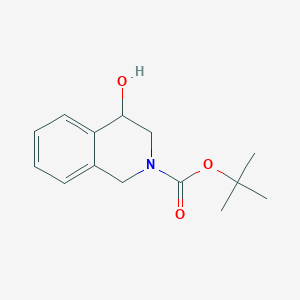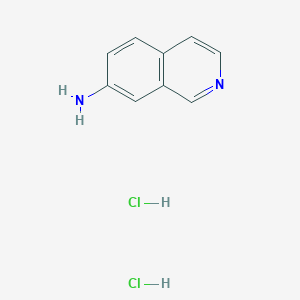
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. A related process is seen in the synthesis of compounds with piperidin-yl and methanone groups, where substitution reactions, amidation, Friedel-Crafts acylation, and hydration play crucial roles (Zheng Rui, 2010). These methods demonstrate the versatility and complexity of synthesizing molecules with piperidine and methanone functionalities, likely applicable to the target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule reveals significant characteristics such as chair conformations of the piperidine ring and distorted tetrahedral geometries around sulfur atoms, as observed in related compounds (C. S. Karthik et al., 2021). These structural insights are crucial for understanding the physical and chemical behavior of the compound.
Chemical Reactions and Properties
Chemical reactions involving compounds with piperidine and methanone groups include nucleophilic substitutions, which are influenced by the presence of substituents on the thiophene and pyrimidine rings (D. Spinelli et al., 1968). The kinetics and mechanisms of these reactions can shed light on the reactivity of the target compound.
Physical Properties Analysis
The physical properties of compounds, such as thermal stability, are determined using techniques like thermogravimetric analysis. Compounds with structural similarities to the target molecule have shown stability over a wide temperature range, indicating potential stability for the target compound as well (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of similar compounds involve interactions such as hydrogen bonding and π-π interactions, crucial for the compound's solubility, reactivity, and potential applications in various fields. The electronic properties, including the HOMO-LUMO gap, provide insights into the compound's reactivity and stability (C. S. Karthik et al., 2021).
科学的研究の応用
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activities of compounds with structural elements related to the query compound. For example, new derivatives of piperidin-4-yl methanone oxime showed significant antimicrobial activity against various pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014). This suggests that compounds with similar structural features might possess antimicrobial properties and could be explored for potential applications in combating microbial infections.
Synthesis and Structural Studies
Research on the synthesis and structural analysis of related compounds provides insights into methodologies that could be applied to the synthesis and study of our compound of interest. A study detailed the synthesis and characterization of a compound through various spectroscopic techniques, revealing the stability of its structure under certain conditions and providing a basis for further modifications to enhance its biological or chemical properties (C. S. Karthik et al., 2021).
Interaction with Biological Targets
Research into structurally similar compounds has also explored their interactions with biological targets. For instance, studies on piperidine derivatives and their synthesis have shed light on potential anticancer and antimicrobial applications, suggesting avenues for the design of therapeutics based on these scaffolds (R. S. Gouhar & Eman M. Raafat, 2015; B. Vacher et al., 1999). Such studies indicate that modifications to the piperidine and pyrimidine components of molecules can significantly impact their biological activity and receptor affinity.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c1-10-5-13(22-9-10)14(20)19-4-2-3-12(8-19)21-15-17-6-11(16)7-18-15/h5-7,9,12H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZOOUPJMJUPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


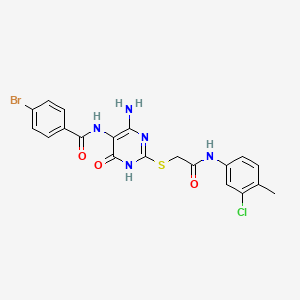
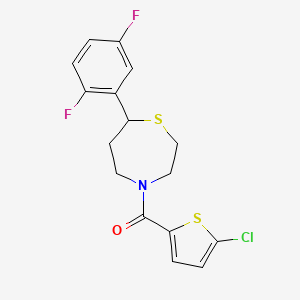
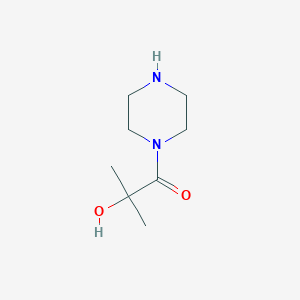
![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)
![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)
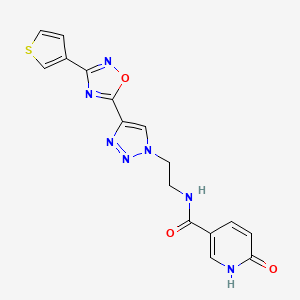

![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)
![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2488330.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)
